molecular formula C8H8N4O2S B1405741 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid CAS No. 1573547-50-8

3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid

Cat. No. B1405741
M. Wt: 224.24 g/mol
InChI Key: UBIFVLJJTQTTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, also known as TTPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTPA is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.

Scientific Research Applications

Synthesis and Characterization

  • A study by Zanatta et al. (2013) outlines a procedure for synthesizing and characterizing new tetrazolic acids, structurally analogous to succinic acid, through cycloaddition reactions. This synthesis method is applicable to compounds like 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid (Zanatta et al., 2013).

Catalytic Applications

  • Khorramabadi et al. (2020) discuss the use of tetrazoles, including 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, in catalysis for synthesizing diverse tetrazoles from amino acids. This demonstrates the compound's potential in facilitating diverse chemical reactions (Khorramabadi et al., 2020).

Coordination Chemistry and Luminescence

  • Shen et al. (2016) have researched the coordination complexes of manganese(II) based on tetrazole carboxylate ligands, which includes derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid. These complexes exhibit luminescent properties, suggesting potential applications in optical materials (Shen et al., 2016).

Anticancer Activity

  • Research by Saad & Moustafa (2011) indicates that certain derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid exhibit significant anticancer activities in vitro, highlighting its potential in medicinal chemistry (Saad & Moustafa, 2011).

Metal-Organic Frameworks (MOFs)

  • Yang et al. (2022) and others have explored the use of tetrazole-based carboxylic acids in the synthesis of functional MOFs with novel topologies. This research opens up avenues for the application of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in materials science (Yang et al., 2022).

Corrosion Inhibition

  • Srivastava et al. (2017) have synthesized amino acid-based imidazolium zwitterions, similar in structure to tetrazole derivatives, for corrosion inhibition in metals. This suggests a potential application for 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in protecting metals against corrosion (Srivastava et al., 2017).

properties

IUPAC Name

3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIFVLJJTQTTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
Reactant of Route 2
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
Reactant of Route 3
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
Reactant of Route 4
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
Reactant of Route 5
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
Reactant of Route 6
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid

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